N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide

Pharmacology Selectivity Binding Affinity

Research programs requiring unexplored chemical space face a scarcity of well-characterized, novel building blocks. This compound addresses that need as a structurally distinct pyridine-cyclobutanecarboxamide scaffold with no reported biological data, offering a blank slate for lead generation. Key supply advantages: (1) Guaranteed high purity (≥95%) ensures reproducibility in medicinal chemistry exploration; (2) Immediate availability from stock eliminates custom synthesis delays; (3) Competitive pricing at the 5 mg scale enables cost-effective screening library expansion.

Molecular Formula C17H18N2O2
Molecular Weight 282.343
CAS No. 1024219-85-9
Cat. No. B2488091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide
CAS1024219-85-9
Molecular FormulaC17H18N2O2
Molecular Weight282.343
Structural Identifiers
SMILESC1CC(C1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3
InChIInChI=1S/C17H18N2O2/c20-17(14-8-4-9-14)19-16-15(10-5-11-18-16)21-12-13-6-2-1-3-7-13/h1-3,5-7,10-11,14H,4,8-9,12H2,(H,18,19,20)
InChIKeyRIKORROBNVMPSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(Benzyloxy)pyridin-2-yl]cyclobutanecarboxamide Procurement Baseline & Research Status


N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide is a synthetic small molecule with a molecular weight of 282.34 g/mol and the formula C17H18N2O2, characterized by a 3-benzyloxypyridine scaffold linked to a cyclobutanecarboxamide group . An extensive search of primary literature, binding databases (including ChEMBL and BindingDB), and major patent repositories (Google Patents, WIPO) did not yield any peer-reviewed publications or issued patents containing quantitative pharmacological, selectivity, or stability data for this specific compound [1]. The available information is limited to vendor product listings and chemical catalog entries.

No reported target affinity, selectivity, or stability data
Available only through vendor listings — no peer-reviewed characterization
Structural novelty may support exploratory synthetic chemistry

N-[3-(Benzyloxy)pyridin-2-yl]cyclobutanecarboxamide Substitution Failure


There is currently no publicly available evidence to confirm whether N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide can or cannot be generically substituted. The concept of substitution failure in scientific procurement is anchored to demonstrated, quantifiable differences in properties such as target affinity, selectivity, or stability [1]. Since no such data points exist for this compound in any domain, any claim of its uniqueness or interchangeability with structural analogs (e.g., N-[2-(benzyloxy)-5-chlorophenyl]cyclobutanecarboxamide or cis-3-(benzyloxy)-N-(pyridin-2-yl)cyclobutanecarboxamide, both of which also lack published comparative data) would be purely speculative [2]. The absence of evidence makes it impossible to justify procurement of this specific compound over another based on differential performance.

Substitution with structural analogs cannot be evaluated — no quantitative activity data exists for this compound or its class.
Comparative performance data for similar cyclobutanecarboxamide analogs is unavailable; substitution advantage remains unverified.
Procurement justification rests on structural novelty rather than demonstrated differential properties.

Quantitative Evidence for N-[3-(Benzyloxy)pyridin-2-yl]cyclobutanecarboxamide


No Quantitative Activity Data Found

A systematic search of authoritative biochemical databases (ChEMBL, BindingDB) and primary literature (PubMed, Google Scholar) was conducted for 'N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide' and its CAS number 1024219-85-9. The search identified zero records containing quantitative data on its biological activity, binding affinity (e.g., Ki, IC50, EC50), or selectivity profile against any protein target [1]. Without these fundamental data points, no head-to-head or class-level inference can be made against potential comparators like N-[2-(benzyloxy)-5-chlorophenyl]cyclobutanecarboxamide or other in-class cyclobutanecarboxamide analogs.

Biological Activity
Data to verify
Zero records found in ChEMBL, BindingDB, PubMed
No target engagement or selectivity evidence available
Search included CAS 1024219-85-9 and structure queries
Pharmacology Selectivity Binding Affinity

No Patent-Based Specificity Evidence

An exhaustive search of global patent databases, including Google Patents and WIPO PatentScope, was performed for patents listing the CAS number 1024219-85-9 or the IUPAC name as a specific, exemplified compound. The search did not find any granted patents or patent applications where this compound is explicitly characterized with quantitative performance data (e.g., functional IC50, in vivo efficacy) that would differentiate it from other compounds within the same Markush structure or patent claim [1]. This contrasts with well-characterized tool compounds which typically have established patent pedigrees that define their specific utility.

Patent Specificity
Source review
No patents with quantitative SAR data identified
Lack of documented utility or invention specificity
Global patent search: USPTO, EPO, WIPO
Medicinal Chemistry Intellectual Property Drug Discovery

Application Scenarios for N-[3-(Benzyloxy)pyridin-2-yl]cyclobutanecarboxamide


Synthetic Building Block in Exploratory Chemistry

In the absence of any biological profiling data, the compound's most plausible use is as a synthetic intermediate or building block in medicinal chemistry exploration, a role cited in general terms by several vendors . However, no comparative data exists to suggest this compound offers advantages (e.g., unique reactivity, higher yield, or lower cost) over other commercially available cyclobutanecarboxamide or benzyloxypyridine building blocks. Procurement for this purpose would be based on structural novelty rather than proven synthetic utility.

Hypothetical Orexin/GPCR Exploration

Broad patent searches reveal the pyridyl carboxamide chemotype, to which this compound belongs, has been investigated in the context of orexin receptor antagonism [1]. However, this specific compound was not exemplified in the identified patents. Without quantitative data on target engagement, selectivity, or functional activity, any suggestion of utility in orexin or other GPCR research programs is purely speculative and cannot guide a procurement decision.

Application
Selection Property
Validation Focus
Exploratory synthetic building block
Structural novelty
Synthetic utility evaluation (no performance data available)
Hypothetical orexin / GPCR probe
Pyridyl carboxamide chemotype class membership
Target engagement assays required (no data for this compound)
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